
(3R,4S)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate
Descripción general
Descripción
“(3R,4S)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate” is a chemical compound that is used as a reference material in the chemical industry . It is also known as TEAD.
Synthesis Analysis
The synthesis of this compound involves a reaction with palladium 10% on activated carbon and hydrogen in methanol for 16 hours . The reaction mixture is then filtered through celite, rinsed with methanol, and the filtrate is concentrated to give the final product .Molecular Structure Analysis
The molecular formula of this compound is C12H22N2O4. The InChI code is 1S/C12H22N2O4/c1-5-17-10(15)8-6-14(7-9(8)13)11(16)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3/t8-,9-/m1/s1 .Chemical Reactions Analysis
The compound undergoes a reaction with hydrogen . It also participates in multi-step reactions with HCl, LiOH, and Pd (OAc)2 .Physical and Chemical Properties Analysis
The molecular weight of this compound is 258.32 . It is a solid, liquid, or semi-solid substance that should be stored in a dark place, sealed in dry conditions, at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis Methods
Large-Scale Preparation from L-Aspartic Acid
Yoshida et al. (1996) describe the synthesis of a related compound, (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine, from L-aspartic acid, demonstrating a method for large-scale production (Yoshida et al., 1996).
Economical Synthesis for Pharmaceutical Applications
Han et al. (2018) discuss the synthesis of (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate from L-aspartic acid, optimized for economical industrial preparation, which is relevant for creating pharmaceutically active substances (Han et al., 2018).
Enzyme-Catalyzed Kinetic Resolution
Faigl et al. (2013) present the first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, a related compound, showing a new method for achieving high enantioselectivity (Faigl et al., 2013).
Characterization and Potential Uses
Characterization and Thermal Analysis
Çolak et al. (2021) synthesized and characterized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, a structurally similar compound, and provided insights into its crystal and molecular structure via X-ray crystallographic analysis (Çolak et al., 2021).
Pharmaceutical Applications in Neuroprotection
Battaglia et al. (1998) researched aminopyrrolidine-2R,4R-dicarboxylated (a related compound), which acts as an agonist of metabotropic glutamate receptors and has implications in neuroprotection against excitotoxic neuronal death, suggesting its potential use in developing neuroprotective drugs (Battaglia et al., 1998).
Synthesis of Orthogonally Protected Derivatives
Czajgucki et al. (2003) discuss the synthesis of ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, related derivatives, highlighting their potential in synthesizing edeine analogs (Czajgucki et al., 2003).
Safety and Hazards
Propiedades
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3R,4S)-4-aminopyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-5-17-10(15)8-6-14(7-9(8)13)11(16)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZZFYPYPULRFL-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



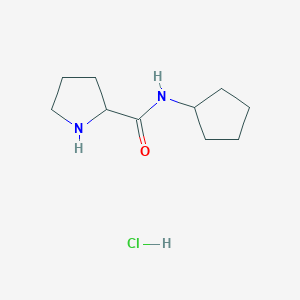

![N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398430.png)

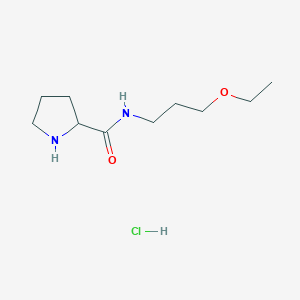

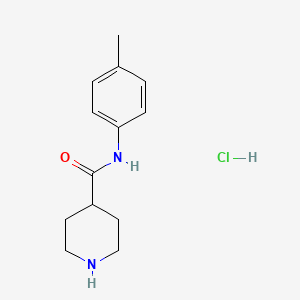
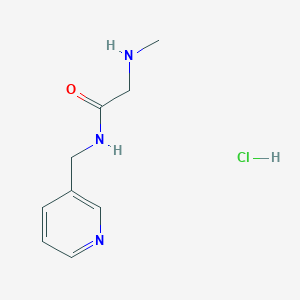

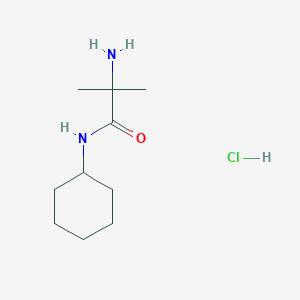
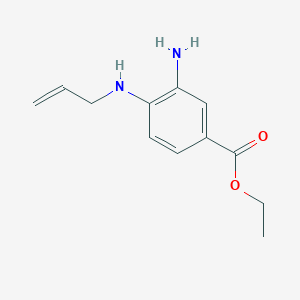
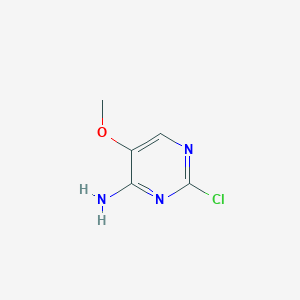
![5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B1398445.png)
